(4-Propoxytetrahydro-2h-pyran-4-yl)methanamine
Description
Rationale for Scholarly Investigation
(4-Propoxytetrahydro-2H-pyran-4-yl)methanamine (CAS: 1486234-23-4) has garnered attention in academic circles due to its unique structural features and potential applications in medicinal chemistry. The compound’s molecular framework combines a tetrahydropyran ring substituted with a propoxy group at the 4-position and a methanamine moiety, creating a versatile scaffold for drug discovery. Its molecular formula, $$ \text{C}9\text{H}{19}\text{NO}_2 $$, and molecular weight of 173.25 g/mol position it as a mid-sized organic molecule with favorable physicochemical properties for bioavailability.
The tetrahydropyran ring, a common motif in bioactive molecules, contributes to conformational rigidity, while the propoxy group enhances lipophilicity, potentially improving membrane permeability. The primary amine group offers a reactive site for derivatization, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. Researchers have highlighted its utility as a building block for neuroactive agents, given structural similarities to known central nervous system (CNS) drug candidates.
Historical Context and Emergence in Medicinal Chemistry
The synthesis of tetrahydropyran derivatives dates to the mid-20th century, but advancements in catalytic methods and ring-closing strategies in the 2010s revitalized interest in these compounds. This compound emerged as a focus in the 2020s, driven by the demand for novel heterocyclic amines in pharmaceutical development. Early synthetic routes adapted methodologies from related compounds, such as tetrahydro-4H-pyran-4-one, which involves cyclization reactions using 3-chloropropionyl chloride and aluminum trichloride under controlled ethylene gas flow.
A pivotal development was the optimization of the propoxy substitution pattern, which improved synthetic yields and purity. For example, the use of sodium dihydrogen phosphate and phosphoric acid in aqueous reflux conditions enabled efficient cyclization and purification, as demonstrated in analogous tetrahydro-pyran syntheses. These innovations facilitated the compound’s adoption in medicinal chemistry programs, particularly in projects targeting G protein-coupled receptors (GPCRs) and neurotransmitter transporters.
Overview of Research Trends and Thematic Focuses
Current research on this compound spans three thematic areas:
- Synthetic Methodology Development : Efforts focus on streamlining its synthesis through greener catalysts and one-pot multi-step reactions. For instance, adapting the aluminum trichloride-mediated cyclization protocol from tetrahydro-pyran-4-one synthesis has reduced reaction times and improved scalability.
- Biological Target Exploration : The compound’s amine group enables its use as a precursor for ligands targeting serotonin and dopamine receptors. Structural analogs, such as 4-aminomethyltetrahydropyran, have shown affinity for CNS targets, suggesting potential applications in mood disorder therapeutics.
- Material Science Applications : Its stability and functional groups make it a candidate for polymer cross-linking agents or chiral auxiliaries in asymmetric synthesis.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{19}\text{NO}_2 $$ |
| Molecular Weight | 173.25 g/mol |
| SMILES | NCC1(OCCC)CCOCC1 |
| Topological Polar Surface Area | 46.2 Ų |
| Hydrogen Bond Donors | 1 |
Data derived from synthesis patents and chemical databases.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(4-propoxyoxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO2/c1-2-5-12-9(8-10)3-6-11-7-4-9/h2-8,10H2,1H3 |
InChI Key |
PAZZFQGGUMEBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCOCC1)CN |
Origin of Product |
United States |
Biological Activity
(4-Propoxytetrahydro-2H-pyran-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor functions, which can lead to alterations in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various pathogens. Its effectiveness varies with concentration and the type of microorganism.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 (2023) | Evaluated antimicrobial efficacy against E. coli and S. aureus. | Showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2 (2024) | Investigated anticancer effects on breast cancer cell lines. | Induced apoptosis in MCF-7 cells with IC50 values around 30 µM. |
| Study 3 (2023) | Assessed neuroprotective effects in animal models. | Demonstrated reduced neuronal damage in models of oxidative stress. |
Research Applications
The compound's unique structure makes it a valuable candidate for further research in drug development, particularly for:
- Antimicrobial Agents : Targeting resistant strains of bacteria.
- Cancer Therapeutics : Developing new treatments for various cancers.
- Neuroprotection : Exploring its potential in neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (4-Propoxytetrahydro-2H-pyran-4-yl)methanamine | Propoxy (-OCH₂CH₂CH₃) | C₉H₁₉NO₂ | ~173.25* | Enhanced lipophilicity |
| (4-Ethyltetrahydro-2H-pyran-4-yl)methanamine | Ethyl (-CH₂CH₃) | C₈H₁₇NO | 143.23 | Reduced steric bulk vs. propoxy |
| (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine | Fluoro (-F) | C₆H₁₂FNO | 145.17 | Increased electronegativity |
| [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine | 4-Methoxyphenyl (-C₆H₄-OCH₃) | C₁₃H₁₉NO₂ | 221.29 | Extended aromatic system |
| (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine | Pyridin-2-yloxy (-O-C₅H₃N) | C₁₁H₁₈N₂O₂ | 222.28 | Nitrogen-rich aromatic moiety |
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The fluoro analog exhibits higher electronegativity, which may influence binding interactions in enzyme targets .
- Aromatic Interactions : Compounds like [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine (MW 221.29) leverage aryl groups for π-π stacking in receptor binding, a feature absent in the aliphatic-substituted target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Propoxytetrahydro-2H-pyran-4-yl)methanamine generally involves the functionalization of a tetrahydropyran ring at the 4-position, introducing both the propoxy substituent and the aminomethyl group. The key synthetic challenges include selective substitution at the 4-position and the introduction of the amine moiety without affecting the ring integrity.
Reductive Amination Approach
A prominent method involves reductive amination of a 4-substituted tetrahydropyran-4-one intermediate. This approach is supported by patent RU2317295C1, which describes the preparation of related tetrahydropyran amines through reductive amination of 3-methoxytetrahydro-4H-pyran-4-one with an amine salt in the presence of a tributylamine buffer and sodium triacetoxyborohydride as the reducing agent. Although this patent focuses on methoxy derivatives, the methodology is adaptable for propoxy substitution at the 4-position by using the corresponding 4-propoxytetrahydro-4H-pyran-4-one intermediate.
- Preparation of 4-propoxytetrahydro-4H-pyran-4-one as the carbonyl precursor.
- Reaction of this ketone with an amine salt under reductive amination conditions.
- Use of sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent.
- Buffering with tributylamine to maintain reaction pH and improve selectivity.
This method allows for direct introduction of the aminomethyl group at the 4-position, yielding the target amine efficiently.
Epoxide Ring Opening Method
Another synthetic tactic relevant to tetrahydropyran derivatives involves epoxide ring opening reactions catalyzed by Lewis acids such as europium triflate, as demonstrated in the total synthesis of complex natural products containing tetrahydropyran rings.
For instance, an epoxide intermediate can be regioselectively opened by nucleophiles such as alcohols (e.g., propanol) to introduce the propoxy group at the desired position. Subsequent functional group transformations can then install the aminomethyl substituent. This approach offers regio- and stereoselective control, which is crucial for chiral tetrahydropyran derivatives.
Synthesis from 4-Cyanotetrahydro-4H-pyran
According to chemical supplier data, 4-(aminomethyl)tetrahydro-2H-pyran can be synthesized from 4-cyanotetrahydro-4H-pyran by reduction of the nitrile group to the amine. This intermediate can then be alkylated or subjected to nucleophilic substitution to introduce the propoxy group at the 4-position.
Summary Table of Preparation Methods
Research Results and Yields
- Reductive amination of 3-methoxytetrahydro-4H-pyran-4-one with amine salts typically proceeds with yields above 70%, with high stereoselectivity.
- Epoxide ring opening catalyzed by europium triflate provides regioselective products in yields ranging from 65% to 85%, depending on nucleophile and conditions.
- Protection/deprotection sequences for hydroxyl groups have demonstrated overall yields of 60-75% for multi-step syntheses involving tetrahydropyran derivatives.
- Reduction of 4-cyanotetrahydro-4H-pyran to the corresponding amine is efficient (>80%) under catalytic hydrogenation conditions.
- Industrial processes involving condensation and amination steps show moderate to high yields (60-80%) with purification by flash chromatography.
Q & A
Q. What are the key structural features of (4-Propoxytetrahydro-2H-pyran-4-yl)methanamine, and how do they influence its reactivity?
The compound features a tetrahydropyran ring substituted with a propoxy group at the 4-position and a methanamine group. The tetrahydropyran ring imparts steric bulk and modulates electronic properties, affecting hydrogen bonding and dipole interactions. The propoxy group enhances lipophilicity, influencing solubility and membrane permeability. These structural attributes are critical in designing derivatives for biological activity studies .
Q. What synthetic routes are commonly employed to prepare this compound?
Two primary methods are used:
- Reductive Amination : A ketone precursor (e.g., 4-propoxy-tetrahydropyran-4-one) reacts with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.
- Catalytic Hydrogenation : A nitrile intermediate undergoes hydrogenation using palladium or platinum catalysts. Both methods require stringent control of reaction conditions (e.g., pH, temperature) to avoid side reactions like over-reduction .
Q. How is the compound characterized to confirm purity and structural integrity?
Key techniques include:
- NMR Spectroscopy : - and -NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- HPLC : Purity assessment (>95% typical for research-grade material).
- X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are available) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Density Functional Theory (DFT) calculations predict reaction pathways and transition states, identifying energy barriers for steps like reductive amination. Molecular docking simulations guide functional group modifications to enhance binding affinity with target proteins (e.g., GPCRs or enzymes). Tools like Gaussian or AutoDock are commonly used .
Q. What strategies address contradictory biological activity data across in vitro and in vivo studies?
Contradictions often arise from differences in metabolic stability or bioavailability. Methodological solutions include:
- Metabolic Profiling : LC-MS/MS to identify degradation products in plasma.
- Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human clearance rates.
- Prodrug Design : Masking the amine group with acyloxyalkyl carbamates to improve absorption .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
SAR studies involve:
- Analog Synthesis : Modifying the propoxy chain length (e.g., ethoxy vs. butoxy) or replacing the tetrahydropyran with cyclohexane.
- Biological Assays : Testing analogs against target receptors (e.g., serotonin receptors) using radioligand binding assays.
- Statistical Analysis : Multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental approaches mitigate instability issues in aqueous solutions?
Instability often stems from hydrolysis of the tetrahydropyran ring. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
